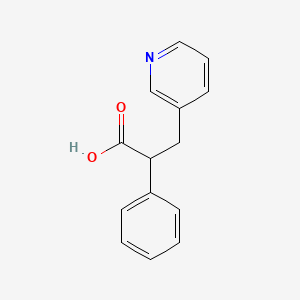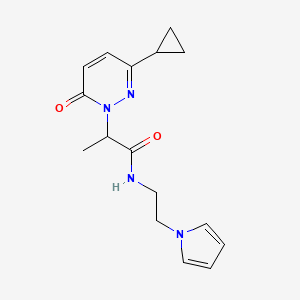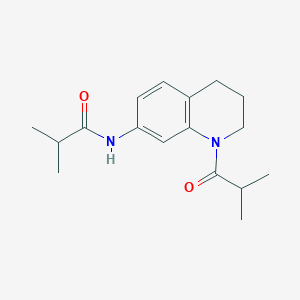
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, also known as Isobutyryl THIQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mechanism Of Action
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of the kappa opioid receptor, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of pain, mood, and addiction.
Biochemical And Physiological Effects
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression. It has also been reported to have antinociceptive effects, which means it can reduce the sensation of pain. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of pain, mood, and addiction.
Advantages And Limitations For Lab Experiments
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has several advantages for lab experiments, including its high purity and high yield synthesis methods. It has also been reported to have good stability and solubility in various solvents. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ is its selectivity for the kappa opioid receptor, which may limit its potential applications in scientific research.
Future Directions
There are several future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ. One potential direction is to explore its therapeutic potential for anxiety and depression in human clinical trials. Another direction is to investigate its potential as a treatment for addiction, particularly to opioids. Additionally, further studies are needed to understand the mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ and its effects on neurotransmitter release.
Synthesis Methods
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been achieved using various methods, including a one-pot reaction of 7-bromo-1,2,3,4-tetrahydroquinoline and isobutyryl chloride, and a catalytic hydrogenation of N-(1-isobutyryl-7-oxo-1,2,3,4-tetrahydroquinolin-4-yl)formamide. Both methods have been reported to yield high purity and high yield of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression.
properties
IUPAC Name |
2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)16(20)18-14-8-7-13-6-5-9-19(15(13)10-14)17(21)12(3)4/h7-8,10-12H,5-6,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSPVAPRMGRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide](/img/structure/B2852809.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)
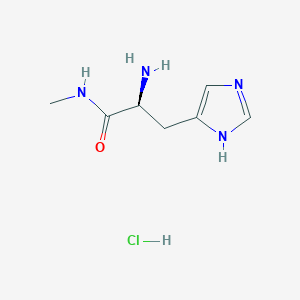
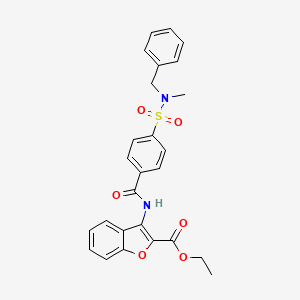
![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)

![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)
![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)
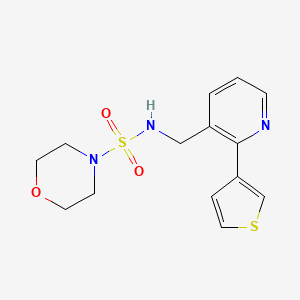
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)
